N-(3-fluorophenyl)-2-propylpentanamide
Description
N-(3-Fluorophenyl)-2-propylpentanamide (hereafter referred to as IVa) is a valproic acid (VPA) derivative synthesized by replacing the carboxylic acid group of VPA with a 3-fluorophenylamide moiety . This structural modification aims to enhance pharmacological properties, such as bioavailability, target specificity, or reduced hepatotoxicity compared to VPA. IVa is synthesized via a condensation reaction between VPA and 3-fluoroaniline, yielding an 85% product under optimized conditions . Its molecular formula is C₁₄H₁₈FNO, with a molar mass of 235.3 g/mol.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-propylpentanamide |
InChI |
InChI=1S/C14H20FNO/c1-3-6-11(7-4-2)14(17)16-13-9-5-8-12(15)10-13/h5,8-11H,3-4,6-7H2,1-2H3,(H,16,17) |
InChI Key |
GXJWXSUKQRDADV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
HO-AAVPA is a VPA derivative with a 2-hydroxyphenyl substituent (Fig. 1). Key comparisons include:
Notes:
- HO-AAVPA exhibits superior antiproliferative activity in triple-negative breast cancer (TNBC) and cervical cancer (HeLa) cells compared to VPA, attributed to enhanced histone deacetylase (HDAC) inhibition . However, its poor solubility and rapid metabolism limit bioavailability .
- IVa has demonstrated preliminary antiproliferative effects in glioblastoma stem cells in 2D/3D models, though specific IC₅₀ values are unreported .
N-(3-Methoxyphenyl)-2-Propylpentanamide (IVb)
IVb shares structural homology with IVa but substitutes fluorine with a methoxy group at the phenyl para position (Fig. 2):
Structural Implications :
- The 3-fluoro group in IVa may enhance metabolic stability and membrane permeability compared to IVb’s methoxy group, which could increase polarity .
- Neither compound has been directly compared in HDAC inhibition assays, though both are hypothesized to retain VPA’s epigenetic modulation properties .
N-(4-Methoxyphenyl)-2-Propylpentanamide
This derivative features a methoxy group at the phenyl para position (CAS 3116-25-4) .
- Reduced steric hindrance vs. IVa (para-substituted vs. meta-substituted).
- Potential differences in target binding affinity due to electronic effects of methoxy vs. fluorine.
Pharmacokinetic and Mechanistic Insights
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